molecular formula C20H18N2O B239629 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide

2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide

Katalognummer B239629
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: MOSXSCOEPKFENN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide, commonly known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It is a small molecule drug that has been extensively studied for its potential use in cancer treatment.

Wirkmechanismus

BMN-673 is a potent and selective inhibitor of 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide enzymes. 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide enzymes play a crucial role in DNA repair, particularly in the base excision repair pathway. Inhibition of 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide leads to the accumulation of DNA damage, which can ultimately result in cell death. BMN-673 has been shown to be more potent and selective than other 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide inhibitors, such as olaparib and veliparib.
Biochemical and Physiological Effects:
BMN-673 has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In clinical trials, BMN-673 has demonstrated promising results in patients with advanced solid tumors, including breast, ovarian, and pancreatic cancer.

Vorteile Und Einschränkungen Für Laborexperimente

BMN-673 is a potent and selective inhibitor of 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide enzymes, which makes it a valuable tool for studying the role of 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide in DNA repair and cancer biology. However, like other small molecule drugs, BMN-673 has some limitations for lab experiments. It can be difficult to obtain sufficient quantities of the drug for in vitro and in vivo studies, and its high potency may require special handling and safety precautions.

Zukünftige Richtungen

BMN-673 has shown promising results in preclinical and clinical trials for the treatment of various types of cancer. However, there are still many questions that need to be addressed in future research. Some of the future directions for BMN-673 research include:
1. Identification of biomarkers that can predict response to BMN-673 treatment in different types of cancer.
2. Development of combination therapies that can enhance the efficacy of BMN-673 in cancer treatment.
3. Investigation of the role of 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide inhibitors in the treatment of other diseases, such as neurodegenerative disorders.
4. Optimization of the synthesis and formulation of BMN-673 for improved pharmacokinetics and efficacy.
In conclusion, BMN-673 is a potent and selective inhibitor of 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide enzymes that has shown promising results in preclinical and clinical trials for the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BMN-673 in cancer treatment and other areas of medicine.

Synthesemethoden

BMN-673 can be synthesized using a multi-step process involving the coupling of 2-bromo-4'-nitrobiphenyl with 5-methyl-2-pyridinylamine, followed by reduction of the nitro group and acetylation of the resulting amine. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

BMN-673 has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical and clinical trials for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. The drug works by targeting the 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide enzymes, which are involved in DNA repair. By inhibiting 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide, BMN-673 can induce DNA damage and cell death in cancer cells, while sparing normal cells.

Eigenschaften

Produktname

2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide

Molekularformel

C20H18N2O

Molekulargewicht

302.4 g/mol

IUPAC-Name

N-(5-methylpyridin-2-yl)-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C20H18N2O/c1-15-7-12-19(21-14-15)22-20(23)13-16-8-10-18(11-9-16)17-5-3-2-4-6-17/h2-12,14H,13H2,1H3,(H,21,22,23)

InChI-Schlüssel

MOSXSCOEPKFENN-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3

Kanonische SMILES

CC1=CN=C(C=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3

Löslichkeit

5.7 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.